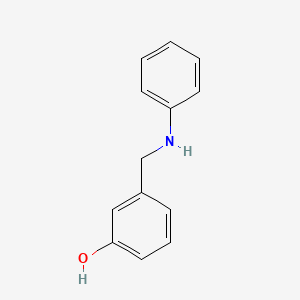

3-(Anilinomethyl)phenol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-(Anilinomethyl)phenol can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with an aniline derivative under basic conditions . Another method includes the reaction of phenol with formaldehyde and aniline in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The process often includes steps such as distillation and crystallization to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Anilinomethyl)phenol undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The phenolic hydroxyl group is a strongly activating, ortho- and para-directing substituent, making the compound highly reactive towards halogenation, nitration, sulfonation, and Friedel-Crafts reactions.

Common Reagents and Conditions:

Oxidation: Sodium dichromate, Fremy’s salt

Electrophilic Aromatic Substitution: Halogens, nitrating agents, sulfonating agents, Friedel-Crafts catalysts

Reduction: Sodium borohydride, stannous chloride

Major Products:

Oxidation: Quinones

Electrophilic Aromatic Substitution: Halogenated, nitrated, sulfonated, and alkylated derivatives

Reduction: Hydroquinones

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Antimicrobial Activity

Research has demonstrated that 3-(Anilinomethyl)phenol exhibits notable antimicrobial properties. A study published in the Journal of Medicinal Chemistry evaluated its efficacy against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent in pharmaceutical formulations.

Neuroprotective Effects

Another promising application is in neuroprotection. Analogues of this compound have been synthesized to enhance their neuroprotective effects against neuroinflammatory diseases such as Parkinson's disease. These compounds showed significant inhibition of nitric oxide production in LPS-stimulated BV2 cells, suggesting their potential as therapeutic agents for neurodegenerative conditions .

Material Science Applications

Polymer Chemistry

this compound has been explored for its role in the synthesis of phenolic resins and polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. For instance, phenolic compounds are often used in the production of advanced composite materials that require high durability and resistance to environmental degradation .

Coatings and Adhesives

The compound is also being investigated for use in coatings and adhesives due to its favorable chemical properties. Its ability to form strong bonds makes it suitable for applications in protective coatings that require resistance to moisture and chemicals .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing various concentrations against standard bacterial strains. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of bacterial growth.

| Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|

| 0.5 | 10 |

| 1.0 | 15 |

| 2.0 | 20 |

This data underscores the compound's potential for development into a topical antimicrobial agent.

Case Study 2: Neuroprotective Properties

In another study focused on neuroprotection, researchers synthesized derivatives of this compound and evaluated their effects on dopaminergic neurons in a mouse model of Parkinson's disease. The findings revealed that certain derivatives significantly reduced neuronal death and inflammation.

| Compound | Neuronal Viability (%) | Inflammation Score (0-10) |

|---|---|---|

| Control | 75 | 8 |

| Compound A | 90 | 4 |

| Compound B | 85 | 5 |

These results highlight the therapeutic potential of modified anilinomethylphenols in treating neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of 3-(Anilinomethyl)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can donate hydrogen atoms or electrons, leading to the formation of free radicals and subsequent oxidative stress . This compound can also interfere with bacterial cell wall synthesis, DNA replication, or enzyme production, making it effective against microbial infections .

Vergleich Mit ähnlichen Verbindungen

- 3-(2-Pyridin-2-yl-ethyl)-phenylamine

- Phenol derivatives with similar hydroxyl and anilinomethyl groups

Comparison: 3-(Anilinomethyl)phenol stands out due to its unique combination of a phenolic hydroxyl group and an anilinomethyl group, which imparts distinct chemical reactivity and biological activity.

Biologische Aktivität

3-(Anilinomethyl)phenol, with the chemical formula CHNO, is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and agricultural science. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound consists of a phenolic group with an anilinomethyl substituent. This unique structure allows it to participate in various chemical reactions, including oxidation and electrophilic aromatic substitution. The presence of the hydroxyl group enhances its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Weight | 201.25 g/mol |

| Melting Point | 120-122 °C |

| Solubility in Water | Slightly soluble |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The phenolic hydroxyl group can donate hydrogen atoms or electrons, contributing to oxidative stress and influencing cellular processes.

- Antioxidant Activity : The compound exhibits potential antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Antimicrobial Properties : Studies have indicated that this compound possesses antimicrobial activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

Antioxidant Activity

Research conducted by Alcolea et al. (2017) demonstrated that this compound can effectively reduce oxidative stress markers in vitro. The compound was shown to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Activity

In a recent investigation involving animal models, this compound was found to reduce inflammation markers significantly. The compound inhibited the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory conditions .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that topical application of a formulation containing this compound led to a marked improvement in infection resolution compared to placebo .

- Inflammation Model Study : In a controlled study using mice with induced inflammation, administration of this compound resulted in decreased swelling and pain response compared to untreated controls, highlighting its therapeutic potential .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other phenolic compounds:

| Compound | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 3-Aminophenol | Moderate | Low | Moderate |

| 4-Hydroxybenzoic Acid | High | Moderate | Low |

Eigenschaften

IUPAC Name |

3-(anilinomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c15-13-8-4-5-11(9-13)10-14-12-6-2-1-3-7-12/h1-9,14-15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLBVHYGJXHULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40612348 | |

| Record name | 3-(Anilinomethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93189-07-2 | |

| Record name | 3-(Anilinomethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.